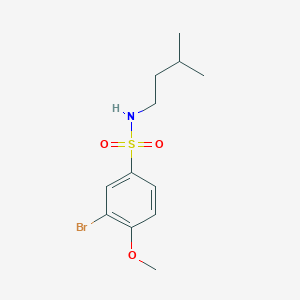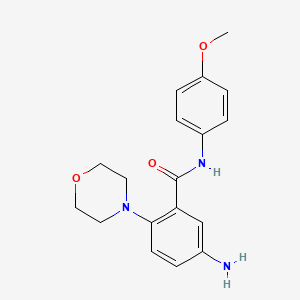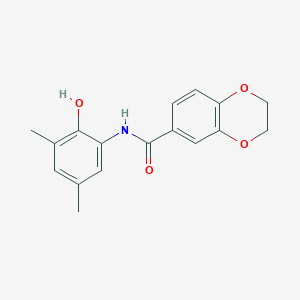
3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide, also known as Br-MBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized and studied extensively in recent years. In
作用机制
The mechanism of action of 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes by binding to the zinc ion in the active site. This leads to the disruption of the enzyme's function and subsequent physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit inhibitory activity against carbonic anhydrase enzymes, which can lead to various physiological effects such as decreased acid-base balance, decreased respiration, and decreased bone resorption. It has also been shown to exhibit fluorescence properties, which can be used for the detection of metal ions such as copper and zinc.
实验室实验的优点和局限性
One advantage of using 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide in lab experiments is its inhibitory activity against carbonic anhydrase enzymes, which can be useful in studying the physiological effects of these enzymes. Another advantage is its fluorescence properties, which can be used for the detection of metal ions. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when conducting experiments.
未来方向
There are several future directions for the study of 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide. One direction is the further exploration of its inhibitory activity against carbonic anhydrase enzymes and its potential applications in the treatment of diseases such as glaucoma and osteoporosis. Another direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, the synthesis of this compound derivatives with improved properties such as increased selectivity and decreased toxicity could also be explored.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new treatments for diseases and new fluorescent probes for the detection of metal ions.
合成方法
The synthesis of 3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with 3-methylbutan-1-amine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained as a white solid and can be purified by recrystallization or column chromatography.
科学研究应用
3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been shown to exhibit inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc.
属性
IUPAC Name |
3-bromo-4-methoxy-N-(3-methylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3S/c1-9(2)6-7-14-18(15,16)10-4-5-12(17-3)11(13)8-10/h4-5,8-9,14H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTAOZDQTOWVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5783265.png)
![methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)





![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)


![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)


